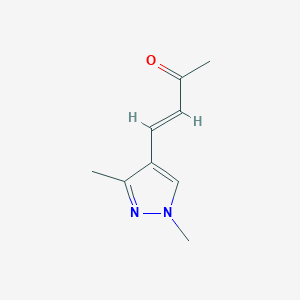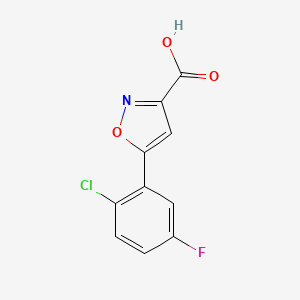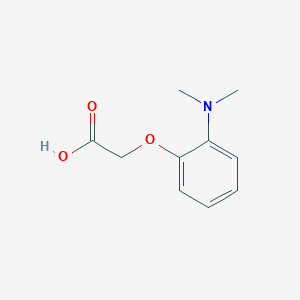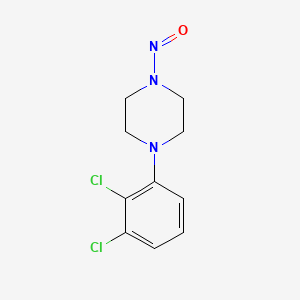![molecular formula C13H16Cl2N2 B13611219 Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 4-(pyridin-2-yl)benzyl chloride with methylamine in the presence of a base to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar pyridine structure.
(5-Methyl-pyridin-2-yl)-piperidin-4-yl-aminedihydrochloride: Another compound with a pyridine ring and similar functional groups.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H16Cl2N2 |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
N-methyl-1-(4-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13;;/h2-9,14H,10H2,1H3;2*1H |
InChI-Schlüssel |
NTMAYAFVHIJETD-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)






